molecular formula C10H7ClIN3O B213539 4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide

4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide

货号 B213539
分子量: 347.54 g/mol
InChI 键: AIFANFXKMPETEE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide, also known as CPI-613, is a novel anticancer drug that has gained significant attention in recent years. It is a small molecule that targets the mitochondrial tricarboxylic acid cycle and disrupts the energy production process of cancer cells. CPI-613 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

作用机制

4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide targets the mitochondrial tricarboxylic acid cycle, also known as the Krebs cycle, which is responsible for generating energy in cells. Cancer cells have a high demand for energy due to their rapid growth and proliferation, and they rely heavily on the Krebs cycle for energy production. 4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide disrupts the Krebs cycle by inhibiting two enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, which are essential for the energy production process. This leads to a decrease in ATP production and an increase in oxidative stress, ultimately resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects:
4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide has been shown to have several biochemical and physiological effects on cancer cells. It induces a metabolic shift from aerobic glycolysis to oxidative phosphorylation, which leads to a decrease in lactate production and an increase in oxygen consumption. 4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide also increases reactive oxygen species (ROS) production, which can lead to DNA damage and apoptosis in cancer cells. Additionally, 4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the expression of several oncogenes and activate tumor suppressor genes, leading to a decrease in tumor growth and metastasis.

实验室实验的优点和局限性

One of the main advantages of 4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide is its specificity for cancer cells, which minimizes toxicity in normal cells. This makes it a promising candidate for cancer treatment, as it has the potential to be less toxic than traditional chemotherapy agents. However, one limitation of 4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, 4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide has a short half-life in the body, which may limit its effectiveness in some cases.

未来方向

There are several future directions for research on 4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of 4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide. Another area of focus is the evaluation of 4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide in combination with other anticancer agents, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the optimal dosing and administration schedule for 4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide in clinical settings. Finally, more research is needed to understand the mechanisms of resistance to 4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide and to develop strategies to overcome resistance.

合成方法

The synthesis of 4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide involves several steps, including the reaction of 4-iodoaniline with ethyl acetoacetate to form 4-iodo-N-ethyl-2-oxobutanamide, which is then reacted with hydrazine hydrate to form 4-iodo-N-ethylpyrazole-3-carboxamide. The final step involves the chlorination of 4-iodo-N-ethylpyrazole-3-carboxamide with thionyl chloride to form 4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide.

科学研究应用

4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, pancreatic cancer, and solid tumors. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy. 4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.

属性

产品名称

4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide

分子式

C10H7ClIN3O

分子量

347.54 g/mol

IUPAC 名称

4-chloro-N-(4-iodophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C10H7ClIN3O/c11-8-5-13-15-9(8)10(16)14-7-3-1-6(12)2-4-7/h1-5H,(H,13,15)(H,14,16)

InChI 键

AIFANFXKMPETEE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=NN2)Cl)I

规范 SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=NN2)Cl)I

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。